molecular formula C8H16O2 B064625 3-Ethyl-3-(hydroxymethyl)pentan-2-one CAS No. 160193-85-1

3-Ethyl-3-(hydroxymethyl)pentan-2-one

Cat. No.: B064625
CAS No.: 160193-85-1
M. Wt: 144.21 g/mol
InChI Key: OFWALKINJXCRQV-UHFFFAOYSA-N
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Description

3-Ethyl-3-(hydroxymethyl)pentan-2-one is a branched ketone featuring a hydroxymethyl (-CH2OH) and an ethyl (-C2H5) group at the 3-position of a pentan-2-one backbone. For instance, polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane (a cyclic ether derivative) exhibit adhesive properties with polar substrates, achieving bond-line tensile shear strengths of 0.39–1.32 MPa and work of adhesion values of 101–105 mJ/m² . The hydroxymethyl group likely enhances polarity, influencing reactivity and interaction with polar materials.

Properties

CAS No.

160193-85-1

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-ethyl-3-(hydroxymethyl)pentan-2-one

InChI

InChI=1S/C8H16O2/c1-4-8(5-2,6-9)7(3)10/h9H,4-6H2,1-3H3

InChI Key

OFWALKINJXCRQV-UHFFFAOYSA-N

SMILES

CCC(CC)(CO)C(=O)C

Canonical SMILES

CCC(CC)(CO)C(=O)C

Synonyms

2-Pentanone, 3-ethyl-3-(hydroxymethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pentan-2-one

  • Molecular Formula : C5H10O
  • Key Features : A simple linear ketone without branched substituents.
  • Applications : Acts as a biomarker in cancer studies. Its relative proportion decreases in murine lung tumors, linked to reduced fatty acid oxidation and ketogenic pathway downregulation . Unlike 3-Ethyl-3-(hydroxymethyl)pentan-2-one, it lacks functional groups for polymer synthesis.
  • Metabolism : Involved in fat metabolism but absent from the Mus musculus metabolic pathway in the KEGG database .

3-Methylbutan-2-one

  • Molecular Formula : C5H10O
  • Key Features : Branched methyl group at the 3-position.
  • Applications : Shares biomarker roles with pentan-2-one, showing decreased levels in late-stage tumors . Its simpler structure contrasts with the hydroxymethyl functionality of the target compound, limiting its utility in polymer chemistry.

3-ETHYL-2,4-PENTANEDIONE

  • Molecular Formula : C7H10O2
  • Key Features: A diketone with ethyl substitution. Exists as a tautomeric mixture (enol and keto forms) .
  • Applications: Used in chemical synthesis for its chelating properties. The dual ketone groups increase acidity compared to monoketones like this compound, enabling coordination with metal ions.

3-(3,4-Dimethoxyphenyl)pentan-2-one

  • Molecular Formula : C13H18O3
  • Key Features : Aromatic dimethoxy substituents at the 3-position.
  • Applications : Serves as a pharmaceutical intermediate due to its aromatic moiety, contrasting with the aliphatic hydroxymethyl group in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound C8H14O2 Ketone, hydroxymethyl ~158.20 (calculated) Polymer synthesis, polar adhesives
Pentan-2-one C5H10O Ketone 86.13 Cancer biomarker, fat metabolism
3-Methylbutan-2-one C5H10O Ketone, methyl branch 86.13 Late-stage tumor indicator
3-ETHYL-2,4-PENTANEDIONE C7H10O2 Diketone, ethyl 142.15 Chelating agent, tautomerism
3-(3,4-Dimethoxyphenyl)pentan-2-one C13H18O3 Ketone, aryl groups 222.28 Pharmaceutical intermediate

Key Research Findings

  • Adhesive Performance : Polyoxetanes derived from 3-ethyl-3-(hydroxymethyl)oxetane exhibit strong adhesion to polar substrates but require modifications to reduce brittleness .
  • Biomarker Roles : Linear ketones like pentan-2-one and 3-methylbutan-2-one show inverse correlations with tumor progression, highlighting their metabolic significance .
  • Structural Influence : The hydroxymethyl group in the target compound enhances polarity compared to alkyl-substituted analogs, favoring interactions in polymer matrices.

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